9,9-Difluorobicyclo[6.1.0]non-4-ene
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Overview
Description
9,9-Difluorobicyclo[6.1.0]non-4-ene is a chemical compound with the molecular formula C₉H₁₂F₂. It is characterized by a bicyclic structure with two fluorine atoms attached to the ninth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluorobicyclo[6.1.0]non-4-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[6.1.0]non-4-ene.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized for high yield and purity, ensuring the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
9,9-Difluorobicyclo[6.1.0]non-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
9,9-Difluorobicyclo[6.1.0]non-4-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the development of bioorthogonal reactions for labeling biomolecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9,9-Difluorobicyclo[6.1.0]non-4-ene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The bicyclic structure provides stability and rigidity, making it suitable for use in bioorthogonal reactions and other applications .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]non-4-ene: Lacks fluorine atoms, making it less reactive.
9,9-Difluorobicyclo[4.2.1]nonane: Different ring structure, leading to distinct chemical properties.
Bicyclo[6.1.0]non-4-yne: Contains a triple bond, resulting in different reactivity.
Uniqueness
9,9-Difluorobicyclo[6.1.0]non-4-ene is unique due to its fluorine atoms, which enhance its reactivity and make it suitable for specialized applications in chemistry and biology. Its bicyclic structure provides stability, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H12F2 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
9,9-difluorobicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C9H12F2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h1-2,7-8H,3-6H2 |
InChI Key |
RTKMIDRMTQSKHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2(F)F)CCC=C1 |
Origin of Product |
United States |
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